1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-4-3-5-16(13(12)2)21-18-11-28(26,27)10-17(18)20(19(21)23)14-6-8-15(9-7-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGIYAGNYOUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Thienoimidazole Core: The thienoimidazole core can be synthesized by the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.
Substitution Reactions:
Oxidation and Reduction Steps: The final compound may require specific oxidation or reduction steps to achieve the desired functional groups and oxidation states.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenated precursors, strong bases or acids.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for various diseases due to its unique structural features and biological activities.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: As a precursor for the synthesis of other valuable compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-(3,5-Dimethylphenyl)-3-[(3-Nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione () This analog differs in the positions of substituents: the dimethyl group is at 3,5-positions on the phenyl ring, and the nitro group is at the 3-position rather than 3.
- 1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide () The bromophenyl substituent and thione group contrast with the nitro and trione functionalities in the target compound. Bromine’s moderate electron-withdrawing effect and the thione’s nucleophilicity suggest distinct reactivity profiles, such as susceptibility to nucleophilic substitution versus nitro-group reduction .
Core Heterocycle Modifications
- 4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazole Derivatives () Replacing the thienoimidazole core with a triazole ring eliminates sulfur atoms, reducing polarizability and altering hydrogen-bonding capacity. Methoxy groups in these derivatives enhance solubility in polar solvents compared to the nitro and methyl groups in the target compound .
1,2,4,5-Tetrasubstituted Imidazoles ()
Simple imidazole derivatives lack the fused thiophene ring, resulting in planar structures with lower conformational rigidity. The tetra-substituted analogs exhibit varied electronic environments depending on substituents (e.g., trifluoromethyl or thiophene), which may influence binding affinities in pharmacological contexts .
Table 1: Structural and Functional Comparison
Biological Activity
The compound 1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic molecule with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.43 g/mol. The structure includes a thieno[3,4-d]imidazole core that is substituted with a dimethylphenyl group and a nitrophenyl group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 345.43 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The results suggest that it possesses a broad-spectrum antimicrobial effect.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the compound was tested against common pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These findings indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The data suggests that the compound has a potent inhibitory effect on colon cancer cells compared to breast cancer cells.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cell proliferation and survival in both bacterial and cancer cells. It appears to interfere with metabolic pathways that lead to cell division, thus exerting cytotoxic effects.
Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound. Preliminary results indicate low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
